4-Hydroxy Propafenone-d5 Hydrochloride
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Overview
Description
4-Hydroxy Propafenone-d5 Hydrochloride is a deuterium-labeled analog of 4-Hydroxy Propafenone Hydrochloride. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C21H23D5ClNO4 and a molecular weight of 398.94 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of deuterium into the 4-Hydroxy Propafenone Hydrochloride molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Propafenone-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy Propafenone-d5 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Hydroxy Propafenone-d5 Hydrochloride is similar to that of 4-Hydroxy Propafenone Hydrochloride. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing the excitability of these cells. This action helps in managing arrhythmias by stabilizing the cardiac rhythm .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Propafenone Hydrochloride: The non-deuterated analog of 4-Hydroxy Propafenone-d5 Hydrochloride.
Propafenone Hydrochloride: The parent compound without the hydroxyl group.
5-Hydroxy Propafenone Hydrochloride: Another hydroxylated analog of Propafenone Hydrochloride
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its pharmacokinetics more accurately .
Properties
CAS No. |
1189863-32-8 |
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Molecular Formula |
C21H28ClNO4 |
Molecular Weight |
398.939 |
IUPAC Name |
1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D; |
InChI Key |
WKRSKHMUIJZGKZ-CHHLNNTKSA-N |
SMILES |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Synonyms |
1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone-_x000B_d5 Hydrochloride; |
Origin of Product |
United States |
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